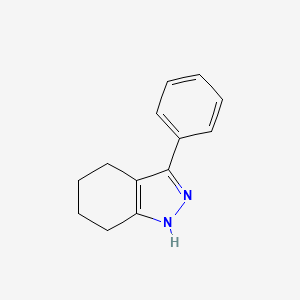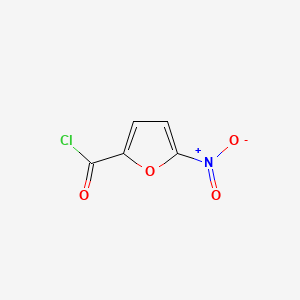
2-(p-Tolyl)pyridine
概要
説明
2-(p-Tolyl)pyridine: is an organic compound with the molecular formula C12H11N . It consists of a pyridine ring substituted with a p-tolyl group at the 2-position. This compound is known for its applications in various fields, including organic synthesis and coordination chemistry.
準備方法
Synthetic Routes and Reaction Conditions: 2-(p-Tolyl)pyridine can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction . In this method, a boronic acid derivative of p-tolyl is coupled with a halogenated pyridine in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, making it a popular choice for synthesizing this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale cross-coupling reactions . The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity. Additionally, the scalability of the Suzuki-Miyaura reaction makes it suitable for industrial production.
化学反応の分析
Types of Reactions: 2-(p-Tolyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Hydrogenated pyridine derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
科学的研究の応用
2-(p-Tolyl)pyridine has a wide range of applications in scientific research:
Biology: The compound is explored for its potential as a pharmaceutical intermediate.
Medicine: Research is ongoing to investigate its role in drug development and as a building block for biologically active molecules.
Industry: It is utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 2-(p-Tolyl)pyridine involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. These complexes can participate in various catalytic processes, including C-H activation and cross-coupling reactions . The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
類似化合物との比較
- 2-Phenylpyridine
- 2-(o-Tolyl)pyridine
- 2,2’-Bipyridine
- 4-Phenylpyridine
Comparison: 2-(p-Tolyl)pyridine is unique due to the presence of the p-tolyl group, which imparts specific electronic and steric properties. Compared to 2-phenylpyridine, the methyl group in the p-tolyl moiety can influence the reactivity and stability of the compound. Additionally, the position of the tolyl group (para vs. ortho) in this compound and 2-(o-Tolyl)pyridine can lead to differences in their coordination behavior and catalytic activity .
特性
IUPAC Name |
2-(4-methylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-5-7-11(8-6-10)12-4-2-3-9-13-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNZQKYSNAQLEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196266 | |
| Record name | 2-(p-Tolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4467-06-5 | |
| Record name | 2-(4-Methylphenyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4467-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(p-Tolyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004467065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(p-Tolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(p-tolyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-(p-Tolyl)pyridine?
A1: this compound (C12H11N) has a molecular weight of 169.22 g/mol.
Q2: What spectroscopic techniques are commonly employed to characterize this compound and its metal complexes?
A2: Researchers utilize a combination of techniques including 1H NMR, 13C NMR, UV-Vis absorption and emission spectroscopy, and FT-IR to characterize this compound and its complexes. [, , , , ]
Q3: How does the methyl substitution on the phenyl ring of this compound influence its properties compared to unsubstituted 2-phenylpyridine?
A3: The methyl substitution in this compound can impact its steric properties, influencing the coordination geometry and reactivity of its metal complexes. Additionally, it can induce subtle electronic effects, slightly altering the energy levels within the ligand and consequently affecting the photophysical properties of its complexes. [, ]
Q4: What is the thermal stability of this compound-containing polymers?
A4: Poly(thymol), synthesized via oxidative coupling polymerization with a copper chloride(I) catalyst and this compound ligand, exhibits a 5 wt% loss temperature in nitrogen (Td5) of 402 °C, indicating good thermal stability. []
Q5: What types of metal complexes are commonly formed with this compound?
A5: this compound primarily acts as a bidentate chelating ligand, coordinating to metals through both the nitrogen atom of the pyridine ring and the carbon atom ortho to the nitrogen in the phenyl ring, forming a five-membered chelate ring. This C,N-cyclometalated binding mode is observed in various complexes with transition metals like iridium, platinum, gold, and ruthenium. [, , , , , , ]
Q6: How does the presence of this compound as a ligand influence the luminescence properties of iridium(III) complexes?
A6: In iridium(III) complexes, this compound contributes to the complex's luminescence properties by participating in both singlet and triplet metal-to-ligand charge transfer (MLCT) transitions. The energy levels of this compound can be fine-tuned by substituents, allowing for the modification of the emission color of the complex. The steric bulk of this compound can also impact the emission properties by influencing the complex's packing in the solid state and reducing self-quenching. [, , , ]
Q7: How does the stereochemistry of this compound-containing iridium(III) complexes affect their emission properties?
A7: Research indicates that while the stereochemistry of [3b+3b+3b′] class cis-pyridyl-iridium(III) emitters, containing two orthometalated 2-phenylpyridine type ligands and a third ligand, doesn't significantly impact emission wavelengths, it notably affects emission efficiency. The more stable isomer tends to exhibit higher quantum yield and color purity. []
Q8: How do the trans effects of this compound influence the reactivity of gold(III) complexes?
A8: In cyclometalated gold(III) complexes with this compound, the nitrogen and carbon donor atoms of tpy exert different trans influences. The carbon atom typically exhibits a stronger trans influence than the nitrogen atom. This difference significantly influences the complex's reactivity, dictating the site of ligand substitution or the preferred geometry of the product. For instance, in Au(tpy)(OAcF)2, reactions with nucleophiles predominantly occur at the site trans to the tpy-N due to the higher trans effect of tpy-C. [, ]
Q9: What unique reactivity is observed in platinum(IV) complexes containing this compound and alkynyl ligands?
A9: Unsymmetrical platinum(IV) complexes like [Pt(tpy)2(O2CR)2], where R is Me or CF3, react with terminal alkynes to form complexes with a meridional arrangement of the cyclometalated carbon atoms. Upon irradiation, the trifluoroacetato derivatives isomerize to facial complexes, while the acetato derivatives exhibit a wider range of photochemical reactions including reduction, annulation, isomerization, and C-O coupling. The specific reaction pathway is influenced by the electronic properties of the alkynyl substituents. []
Q10: What are some notable catalytic applications of metal complexes containing this compound?
A10: Ruthenium(II) complexes incorporating this compound have shown promising activity in the catalytic dehydrogenation of ammonia-borane, a potential hydrogen storage material. [] Gold(III) complexes with this compound have been investigated for their ability to catalyze the anti addition of trifluoroacetic acid to acetylene, producing vinyl trifluoroacetate. []
Q11: How does the choice of this compound as a ligand affect the catalytic activity of copper complexes in oxidative coupling polymerization?
A11: In the copper-catalyzed oxidative coupling polymerization of 2,5-dimethylphenol, using CuCl with 2-substituted pyridine ligands, increasing the steric bulk of the pyridine substituent, as in this compound, leads to a higher molecular weight polymer with good yield. []
Q12: How is computational chemistry being used to understand and predict the properties of this compound complexes?
A12: Density functional theory (DFT) calculations are employed to investigate various aspects of this compound complexes, including:
- Predicting the energy levels of iridium complexes to gain insights into their electronic structure and photophysical properties. []
- Elucidating the mechanism of protonolysis in ruthenacyclic complexes. []
- Investigating the mechanism of formation of gold(III) metallacycles. []
- Rationalizing the regioselectivity and stereochemistry of nucleophilic additions to gold(III) complexes. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














